
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one, also known as DCPK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DCPK belongs to the class of compounds known as pyrrolidinyl triazoles, which have been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Antifungal Activity
1,2,3-Triazoles, including derivatives like the one , have been extensively studied for their antifungal properties. A study by Lima-Neto et al. (2012) described the synthesis of various 1,2,3-triazole derivatives and their in vitro antifungal evaluation against different Candida species. The study found that certain halogen-substituted triazoles showed promising antifungal profiles, indicating potential for future drug development (Lima-Neto et al., 2012).
Synthesis and Characterization
The synthesis and derivatization of triazole derivatives have been explored in various studies. For instance, Nycz et al. (2016) identified novel cathinone hydrochloride salts and examined their properties using techniques like GC-MS, IR, NMR, and X-ray diffraction. This research contributes to the understanding of the chemical properties of triazole derivatives (Nycz et al., 2016).
Ligand Development for Metal Complexes
Triazole derivatives are also used in developing ligands for metal complexes. Kitteringham et al. (2018) synthesized a novel 1,4-disubstituted 1,2,3-triazole-based ligand and investigated its reactivity with Au(III) and Pt(II) precursors. This research demonstrates the versatility of triazole derivatives in forming mixed metal complexes (Kitteringham et al., 2018).
Inhibitor Development
Triazole derivatives have been evaluated as inhibitors for various biological enzymes. Jiang and Hansen (2011) synthesized disubstituted 1,2,3-triazoles and tested them as inhibitors against caspase-3, an enzyme playing a critical role in apoptosis. Their findings revealed some triazoles as potent inhibitors, indicating their potential in therapeutic applications (Jiang & Hansen, 2011).
Corrosion Inhibition
Triazole derivatives have applications in corrosion inhibition. Ma et al. (2017) investigated triazole derivatives as corrosion inhibitors for mild steel in acidic media. Their study provides insights into the potential industrial applications of these compounds in protecting metals against corrosion (Ma et al., 2017).
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-2-1-3-14(17)12(13)4-5-15(22)20-9-6-11(10-20)21-18-7-8-19-21/h1-3,7-8,11H,4-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCNXKBEQSNNHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

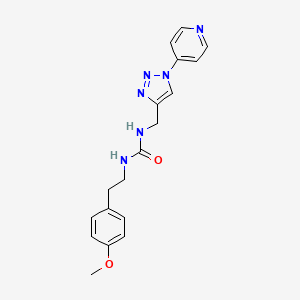
![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)
![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)


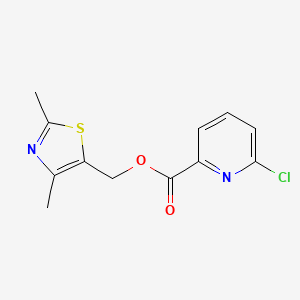
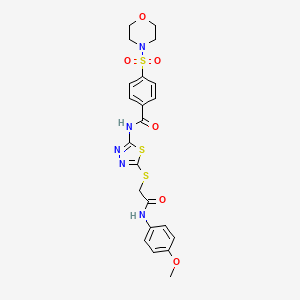
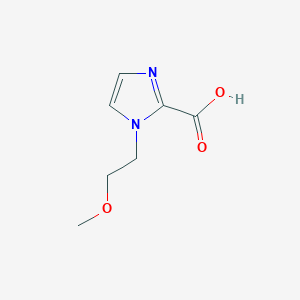
![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)
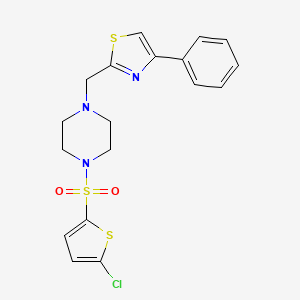


![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)
![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)